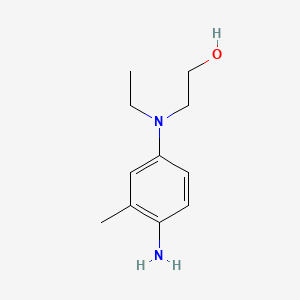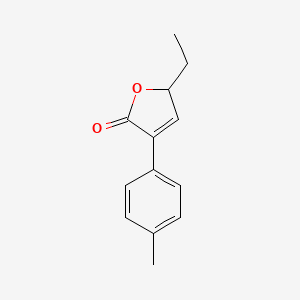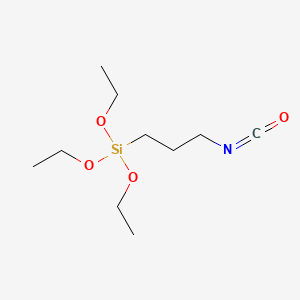
Triethoxy(3-isocyanatopropyl)silane
概要
説明
Synthesis Analysis
The synthesis of triethoxy(3-isocyanatopropyl)silane involves the chemical modification of silica surfaces and the sol-gel process. This process includes hydrolytic polycondensation of Si(OR)4 with the appropriate silane coupling agent, leading to organofunctionalized materials with varied metal uptake capacities and analytical applications (El-Nahhal & El-Ashgar, 2007).
Molecular Structure Analysis
The molecular structure of this compound allows for the formation of strong covalent bonds with substrates, contributing to its effectiveness as a coupling agent. Its structure facilitates the formation of polysiloxane networks through hydrolysis and condensation reactions, enhancing material properties such as metal ion extraction and separation (El-Nahhal & El-Ashgar, 2007).
Chemical Reactions and Properties
This compound participates in reactions with CO2 and CO2 analogs, demonstrating its versatility in forming siloxane and urethane linkages. These reactions are pivotal in creating materials with diverse industrial applications, including sealants and adhesives (Kraushaar et al., 2014).
Physical Properties Analysis
The compound's physical properties, such as thermal stability and reactivity towards moisture, are crucial in its application in surface treatments and modifications. These properties are influenced by the molecular structure and the nature of the organofunctional groups present (El-Nahhal & El-Ashgar, 2007).
Chemical Properties Analysis
Its chemical properties, including reactivity with various functional groups and potential for forming stable chemical bonds, make this compound an effective agent for surface modification and material enhancement. Its role in improving the interface between dissimilar materials has been extensively studied, demonstrating its importance in enhancing material performance and durability (Matinlinna et al., 2018).
科学的研究の応用
Polyurethane Adhesives Enhancement : Hong Ju et al. (2013) explored the use of 3-Isocyanatopropyl triethoxy silane (ITS) as a silane coupling agent (SCA) to improve the hydrolytic stability of polyurethane adhesives. The study found that PU adhesives with ITS showed better properties than pure adhesives, including improved modulus, thermal stability, and adhesive force (Hong Ju et al., 2013).
Preparation of Biocidal Adsorbents and Polymer Coatings : M. Voronkov et al. (1992) demonstrated the synthesis of triethoxy(3-isothiocyanatopropyl)silane, which can be used for preparing adsorbents and polymer coatings with biocidal activity (M. Voronkov et al., 1992).
Inorganic-Organic Layered Materials : Atsushi Shimojima et al. (1997) used triethoxy(alkyl)silanes to hydrolyze and polycondense into ordered structured materials, indicating its role in creating highly-organized inorganic–organic layered materials (Atsushi Shimojima et al., 1997).
Organic-Rich Hybrid Organic/Inorganic Materials : S. Cuney et al. (1996) utilized isocyanate chemistry to prepare hybrid organic/inorganic systems using {gamma}-isocyanato propyl triethoxy silane ({gamma}-IPS), exploring their morphologies and structural properties (S. Cuney et al., 1996).
Functionalization of Silica Surfaces : Brandon M. Vogel et al. (2008) showed that γ-isocyanatopropyl triethoxysilane can be used to functionalize silica surfaces through coupling reactions, providing a route to modify surfaces and interfaces (Brandon M. Vogel et al., 2008).
Regenerable Magnetic Nanoparticles for Enzyme Immobilization : Elif Ozyilmaz et al. (2021) used triethoxy(3‐isocyanatopropyl)silane to create regenerable magnetic nanoparticles for cellulase immobilization, enhancing enzymatic activity and stability (Elif Ozyilmaz et al., 2021).
Corrosion Protection and Adhesion in Epoxy Coatings : N. Parhizkar et al. (2018) researched the effect of graphene oxide nano-fillers embedded in silane coatings on the corrosion protection and adhesion properties of epoxy coatings, using 3-(Triethoxysilyl)propyl isocyanate (TEPI) and 3-aminopropyltriethoxysilane (APTES) as fillers (N. Parhizkar et al., 2018).
作用機序
Target of Action
3-Isocyanatopropyltriethoxysilane, also known as (3-Isocyanatopropyl)triethoxysilane or Triethoxy(3-isocyanatopropyl)silane, is primarily targeted towards compounds with active hydrogen atoms . It is used for the functionalization of these compounds .
Mode of Action
The compound interacts with its targets by forming silanols, which can react with themselves to produce siloxanes . This interaction results in changes that enhance the properties of the target compounds .
Biochemical Pathways
The compound affects the biochemical pathways related to the formation of silanols and siloxanes . The downstream effects of these pathways include the enhancement of the properties of the target compounds .
Pharmacokinetics
It is known that the compound hydrolyzes in the presence of moisture . This property could impact its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action include the formation of silanols and siloxanes . These effects result in the enhancement of the properties of the target compounds .
Action Environment
Environmental factors, such as the presence of moisture, can influence the compound’s action, efficacy, and stability . For instance, the compound hydrolyzes in the presence of moisture, which can affect its ability to interact with its targets .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
triethoxy(3-isocyanatopropyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO4Si/c1-4-13-16(14-5-2,15-6-3)9-7-8-11-10-12/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGPKMWIYVTFIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCN=C=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
153487-51-5 | |
| Record name | Silane, triethoxy(3-isocyanatopropyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153487-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4038847 | |
| Record name | (3-Isocyanatopropyl)triethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4038847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [Sigma-Aldrich MSDS] | |
| Record name | Silane, triethoxy(3-isocyanatopropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Isocyanatopropyltriethoxysilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10774 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
24801-88-5 | |
| Record name | (3-Isocyanatopropyl)triethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24801-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethoxy(3-isocyanatopropyl)silane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024801885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, triethoxy(3-isocyanatopropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (3-Isocyanatopropyl)triethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4038847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethoxy(3-isocyanatopropyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.228 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIETHOXY(3-ISOCYANATOPROPYL)SILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BR6002P6E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of IPTES?
A1: The molecular formula of IPTES is C9H21NO4Si, and its molecular weight is 235.37 g/mol.
Q2: What are the key spectroscopic characteristics of IPTES?
A: IPTES shows characteristic peaks in FTIR spectroscopy, including the isocyanate group (N=C=O) at around 2270 cm-1 and Si-O-C stretching vibrations around 1000-1100 cm-1. [, , , , , ] 29Si NMR and 13C NMR can further confirm the structure and purity of synthesized IPTES. [, , , ]
Q3: How does IPTES enhance the properties of composite materials?
A: IPTES acts as a bridge between organic polymers and inorganic fillers. Its triethoxysilane group (Si(OC2H5)3) hydrolyzes to form silanol groups (Si-OH), which can condense with hydroxyl groups on inorganic surfaces like silica, zirconia, and titania. Meanwhile, the isocyanate group (N=C=O) readily reacts with hydroxyl or amine groups in organic polymers, forming strong urethane or urea linkages. This dual functionality improves the interfacial adhesion and dispersion of fillers, resulting in enhanced mechanical properties, thermal stability, and reduced water absorption in composite materials. [, , , , , , ]
Q4: Can you provide specific examples of IPTES applications in material science?
A4: IPTES is extensively used in:
- Dental composites: IPTES enhances the bonding strength between Bis-GMA based resins and fillers like BaSiO3, improving the mechanical strength and durability of dental fillings. [, ] It can also promote adhesion to silica-coated zirconia implant surfaces for enhanced stability. []
- Wood modification: IPTES grafting onto wood fibers followed by hydrolysis and condensation reactions enhances dimensional stability, reduces water absorption, and improves the mechanical properties of wood-based materials. [, ]
- Nanocomposites: IPTES aids in the functionalization of nanoparticles like silica, enabling their homogenous dispersion within polymer matrices for enhanced performance. [, , , , , , ] This is valuable in applications ranging from drug delivery systems to corrosion-resistant coatings.
Q5: How does the concentration of IPTES affect the properties of composites?
A: The concentration of IPTES plays a crucial role in material properties. Studies on dental composites show that optimal concentrations, typically around 0.1-1.0 vol%, result in the highest shear bond strengths. Higher concentrations can lead to excessive silane hydrolysis and condensation, forming a brittle interphase that negatively affects mechanical properties. [, ]
Q6: What are the advantages of using IPTES as a coupling agent compared to other silanes?
A6: IPTES offers distinct advantages:
- Hydrolytic stability: Compared to the commonly used 3-methacryloyloxypropyltrimethoxysilane (MPS), IPTES exhibits improved hydrolytic stability, crucial for long-term performance, particularly in moist environments. [, , ]
- Versatility: IPTES reacts with a broader range of functional groups, offering versatility in material design and modification. [, , , ]
- Formation of robust urea linkages: The reaction of IPTES with amines forms urea linkages, contributing to the enhanced strength and stability of composites. [, , ]
Q7: What are the potential limitations of using IPTES?
A:
- Hydrolysis control: The hydrolysis and condensation of IPTES need careful control as excessive reactions can lead to a brittle interface. [, ]
- Toxicity concerns: Isocyanates, in general, can pose health risks. Proper handling and processing techniques are crucial to minimize exposure and ensure safety. []
Q8: Are there any alternative coupling agents to IPTES?
A8: Yes, several alternatives exist, including:
- 3-Methacryloxypropyltrimethoxysilane (MPS): While widely used, it has lower hydrolytic stability compared to IPTES. [, , ]
- 3-Glycidoxypropyltrimethoxysilane (GPS): Offers different reactivity and can be advantageous in specific applications. []
Q9: What are the environmental considerations related to IPTES?
A: While IPTES itself hasn't been extensively studied for ecotoxicological impact, responsible manufacturing practices and waste management are essential to minimize potential environmental risks. Exploring biodegradable alternatives and efficient recycling strategies can contribute to sustainability. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

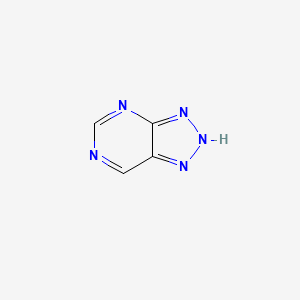
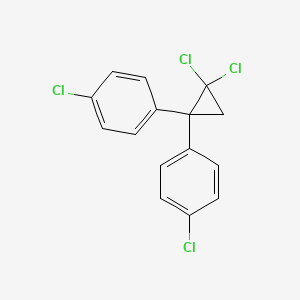
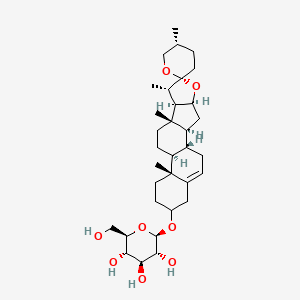
![Phenol, 2,6-bis[[3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl]methyl]-4-methyl-](/img/structure/B1197219.png)
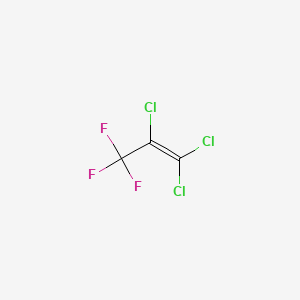
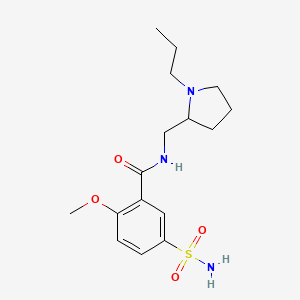
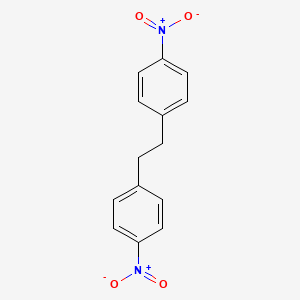
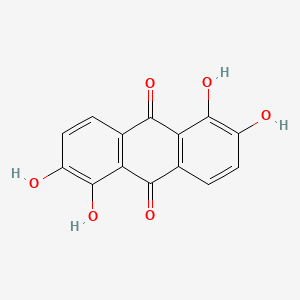

![(4R,7R,10S,13R,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone](/img/structure/B1197228.png)
